4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol is an organic compound belonging to the class of salicylidenanilines. These compounds are known for their practical applications due to the tautomeric process involving the imino and hydroxyl groups. The compound exists in two structural isomers: phenol-imine and keto-amine forms .
Vorbereitungsmethoden
The synthesis of 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-methyl-4-bromoaniline in ethanol. The reaction mixture is stirred by heating for one hour, resulting in a yellow solid. This solid is then filtered, washed, dried, and dissolved in absolute ethanol. Single crystals of the compound are obtained by slow evaporation at room temperature .
Analyse Chemischer Reaktionen
4-Bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms (bromo and chloro) are replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol involves its interaction with molecular targets through its phenol-imine form. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol include other salicylidenanilines and halogenated phenols. For example:
4-Bromo-2-chlorophenol: A related compound used in similar chemical reactions and applications.
2-Bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol: Another salicylidenaniline with similar structural features and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C13H9BrClNO |
---|---|
Molekulargewicht |
310.57 g/mol |
IUPAC-Name |
4-bromo-2-chloro-6-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C13H9BrClNO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h1-8,17H |
InChI-Schlüssel |
WXKOVRUAIGZZHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.